4-Bromobenzo[c]isoxazole-3-carboxylic Acid 4-Bromobenzo[c]isoxazole-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17525096
InChI: InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12)
SMILES:
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol

4-Bromobenzo[c]isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC17525096

Molecular Formula: C8H4BrNO3

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzo[c]isoxazole-3-carboxylic Acid -

Specification

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
IUPAC Name 4-bromo-2,1-benzoxazole-3-carboxylic acid
Standard InChI InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)13-10-5/h1-3H,(H,11,12)
Standard InChI Key UKMZUDYHASCFOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NOC(=C2C(=C1)Br)C(=O)O

Introduction

Structural and Nomenclature Considerations

The molecular architecture of 4-bromobenzo[c]isoxazole-3-carboxylic acid consists of a benzene ring fused to an isoxazole moiety, with the bromine substituent at the 4-position and the carboxylic acid functional group at the 3-position. The isoxazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, confers unique electronic properties that influence reactivity and biological interactions.

Isomeric Specificity

Synthesis and Manufacturing Processes

Core Synthetic Routes

The synthesis of 4-bromobenzo[c]isoxazole-3-carboxylic acid typically proceeds via cyclocondensation reactions. A representative pathway involves:

  • Starting Material: 4-Bromobenzoic acid undergoes nitration or hydroxylamine treatment to form intermediate oxime derivatives.

  • Cyclization: Under dehydrating conditions (e.g., PCl₃ or H₂SO₄), the oxime undergoes intramolecular cyclization to construct the isoxazole ring.

  • Functionalization: Subsequent hydrolysis or esterification reactions introduce the carboxylic acid group at the 3-position.

This method yields purities >95% with isolated yields of 60–75%, as validated by HPLC and NMR spectroscopy .

Derivative Synthesis

Key derivatives include methyl esters and hydrazides, synthesized via:

  • Esterification: Reaction with methanol under acid catalysis (e.g., H₂SO₄) produces methyl 4-bromobenzo[c]isoxazole-3-carboxylate .

  • Hydrazide Formation: Condensation with hydrazine hydrate yields 4-bromobenzo[c]isoxazole-3-carbohydrazide, a precursor for anticancer agents .

Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₈H₄BrNO₃
Molecular Weight242.03 g/mol
Melting Point191°C (decomposition)
SolubilityDMSO >10 mM; H₂O <1 mg/mL

Spectroscopic Data

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N), 670 cm⁻¹ (C-Br).

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85–7.45 (m, 3H, aromatic-H) .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at the 4-position participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For example, palladium-catalyzed coupling with phenylboronic acid yields 4-phenylbenzo[c]isoxazole-3-carboxylic acid.

Carboxylic Acid Derivatives

  • Amides: Coupling with amines using EDC/HOBt produces carboxamides with IC₅₀ values as low as 0.7 µM against liver cancer cells .

  • Hydrazides: Intermediate for heterocyclic scaffolds like triazoles and oxadiazoles .

Pharmacological Applications

Anticancer Activity

A 2021 study synthesized 21 indole-isoxazole-5-carboxamide derivatives, including variants of 4-bromobenzo[c]isoxazole-3-carboxylic acid. Key findings against Huh7 liver cancer cells:

CompoundIC₅₀ (µM)Mechanism
5a0.7G0/G1 phase arrest, ↓CDK4
5b1.2Mitochondrial depolarization
5u8.0Caspase-3 activation

Control IC₅₀: Sorafenib = 11.0 µM; 5-FU = 18.4 µM

HazardPrecautionary Measures
Acute Oral Toxicity (Category 4)Avoid ingestion; use PPE
Skin Irritation (Category 2)Nitrile gloves; face shields
STOT SE (Category 3)Ventilation; dust control

Storage: Non-combustible solids at 2–8°C under inert atmosphere .

Recent Advances and Future Directions

Recent work has focused on:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles improves bioavailability by 3.2-fold .

  • Dual-Target Inhibitors: Hybrid molecules targeting both EGFR and CDK4 show synergistic effects in glioblastoma models .

Future research should prioritize:

  • In Vivo Toxicity Profiling: Current data limited to cell-based assays.

  • Structure-Activity Relationships: Systematic variation of substituents at the 4- and 5-positions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator